molecular formula C2H4N4O B049099 3,4-Diaminofurazan CAS No. 17220-38-1

3,4-Diaminofurazan

Cat. No.: B049099
CAS No.: 17220-38-1
M. Wt: 100.08 g/mol
InChI Key: JHJVSUCUNFXIHN-UHFFFAOYSA-N
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Description

3,4-Diaminofurazan, also known as 1,2,5-oxadiazole-3,4-diamine, is a heterocyclic compound with the molecular formula C2H4N4O. It is a derivative of furazan, a five-membered aromatic ring containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diaminofurazan can be synthesized through several methods:

    Amination of Glyoxal: This method involves the amination of glyoxal to form diaminoglyoxime, which is then cyclized to produce this compound.

    Supported Solid Alkali Catalysis: In this method, diaminoglyoxime is reacted with supported solid alkali at 150°C.

    Micelle Catalysis: This method uses anionic and cationic surfactants as catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the amination of glyoxal followed by cyclization. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .

Properties

IUPAC Name

1,2,5-oxadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJVSUCUNFXIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336977
Record name 3,4-Diaminofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17220-38-1
Record name 3,4-Diaminofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-oxadiazole-3,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-Diaminofurazan?

A1: this compound has the molecular formula C2H4N4O and a molecular weight of 96.09 g/mol.

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR), and Mass Spectrometry (MS) to characterize DAF and its derivatives. [, , , , , , ]

Q3: What are the key starting materials for synthesizing this compound?

A3: this compound is typically synthesized from diaminoglyoxime (DAG) [, , , ] or directly from glyoxal through a series of reactions. []

Q4: Can you describe a common synthetic route for this compound?

A4: One common method involves a two-step process: (1) reaction of glyoxime with hydroxylamine hydrochloride to produce diaminoglyoxime, and (2) subsequent dehydration of diaminoglyoxime in an alkaline solution to yield this compound. [, ]

Q5: Are there any alternative synthesis methods for this compound?

A5: Yes, researchers have explored alternative synthesis methods for DAF, including microwave-assisted synthesis, which significantly reduces reaction times. [, ] One-pot synthesis directly from glyoxal has also been reported. []

Q6: Why is this compound considered a valuable precursor in energetic materials chemistry?

A6: DAF is a key building block for various energetic materials due to the presence of the furazan ring, which imparts high energy content and positive oxygen balance to its derivatives. [, , , , , , ]

Q7: What are some notable derivatives of this compound with energetic properties?

A7: Key energetic derivatives include 3,4-dinitrofurazan (DNF) [, ], 3,4-dinitraminofurazan (DNAF) [], and various azofurazans. [, , ] These compounds exhibit potential as high-energy density materials.

Q8: How is this compound typically converted into 3,4-dinitrofurazan?

A8: The conversion of DAF to DNF often involves oxidation using hydrogen peroxide (H2O2) in the presence of a catalyst, such as sodium tungstate (Na2WO4) and methanesulfonic acid (CH3SO3H). [, ]

Q9: What is the significance of ionic salts of 3,4-dinitraminofurazan?

A9: Researchers have investigated nitrogen-rich salts of DNAF to enhance the stability of the inherently sensitive DNAF molecule. These salts exhibit high detonation performance, with dihydrazinium 3,4-dinitraminofurazanate demonstrating particularly promising characteristics. []

Q10: Can you provide examples of macrocyclic compounds derived from this compound?

A10: DAF serves as a precursor to various macrocyclic compounds, including polydiazenofurazans, [, ] tetrafurazanocyclohexadecanes (like TATF), [, ] and furazano-1,2,3,4-tetrazine-1,3-dioxide (FTDO). []

Q11: How does the introduction of various functional groups affect the properties of this compound derivatives?

A11: * Nitro groups (-NO2): Increase density, detonation velocity, and detonation pressure, contributing to enhanced explosive performance. []* Azido groups (-N3): Elevate the standard enthalpy of formation, making the compounds more energetic. []* Azoxy groups (-N=N(O)-): Generally improve thermal stability compared to the parent furazan compounds. []

Q12: Has this compound been explored for applications beyond energetic materials?

A12: While primarily recognized for its energetic properties, DAF has been investigated as a ligand in metal complexes, showcasing its versatility in coordination chemistry. [, ]

Q13: What is the thermal stability of this compound and its derivatives?

A13: The thermal stability of DAF derivatives varies depending on the substituents and structure. Generally, they exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. [, , , , ]

Q14: Are there any safety concerns regarding the handling of this compound and its derivatives?

A14: Many DAF derivatives, particularly those with nitro and azido groups, are energetic materials and should be handled with extreme caution. Their sensitivity towards impact and friction needs careful consideration. [, ]

Q15: How is the melt-castability of energetic materials relevant, and has it been achieved with this compound derivatives?

A15: Melt-castability is desirable for shaping energetic materials into specific forms. Researchers have successfully developed a melt-castable energetic cocrystal using DAF and 4-amino-3,5-dinitropyrazole (ADNP), offering potential advantages in explosive formulation. []

Q16: How is computational chemistry employed in the research of this compound-based energetic materials?

A16: Computational methods, such as density functional theory (DFT), predict important properties like density, enthalpy of formation, detonation velocity, and detonation pressure, aiding in the design and assessment of novel energetic materials. [, ]

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